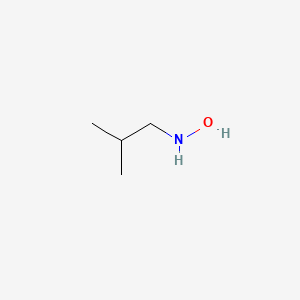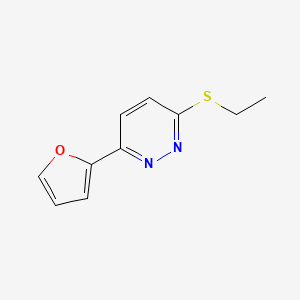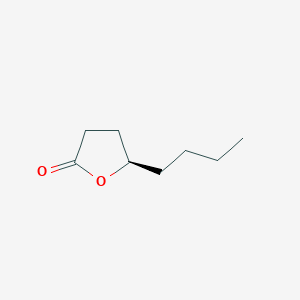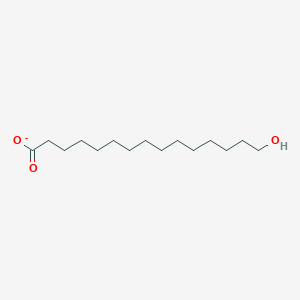
Isobutylhydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-hydroxy-2-methylpropanamine is a member of the class of hydroxylamines resulting from the replacement of one of the hydrogens attached to the amino group of 2-methylpropanamine by a hydroxy group. It has a role as a bacterial metabolite. It derives from a hydroxylamine and a 2-methylpropanamine.
Applications De Recherche Scientifique
Investigations of Isobutylhydroxylamine in Antibiotic Synthesis
Isobutylhydroxylamine's role in the biosynthesis of valanimycin, an antibiotic, has been studied. Research indicates that isobutylhydroxylamine contributes to the antibiotic's structure but the azoxy oxygen atom of valanimycin is not derived from the oxygen atom of isobutylhydroxylamine (Tao, Alemany, & Parry, 2003).
Isobutylhydroxylamine in Polyethylene Surface Modifications
Influence on Biofilm Formation on Polyethylene Surfaces
Research focused on the interaction between bacterial cells and polyethylene surfaces treated with various organosilanes, including isobutylmethyldimethoxysilane. This study is significant in medical and water industry applications, demonstrating how surface modifications can affect bacterial attachment and biofilm formation (Kręgiel & Niedzielska, 2014).
Isobutylhydroxylamine in Isoxazolidine Synthesis
Stereoselective Synthesis of Isoxazolidines
The copper-catalyzed aminooxygenation of N-sulfonyl-O-butenyl hydroxylamines, which involves isobutylhydroxylamine, has been shown to be a viable method for synthesizing substituted isoxazolidines. These compounds have applications in organic synthesis, drug discovery, and chemical biology (Karyakarte, Smith, & Chemler, 2012).
Isobutylhydroxylamine in Biomass Feedstock Research
Role in Biopolymer Production
The use of various feedstocks, including isobutylhydroxylamine, for the production of polyhydroxybutyrates (PHBs), a class of biopolymers, has been explored. PHBs are valuable due to their biodegradability and compatibility, finding applications in medical, packaging, nanotechnology, and agriculture sectors (Sirohi, Pandey, Gaur, Gnansounou, & Sindhu, 2020).
Propriétés
Formule moléculaire |
C4H11NO |
|---|---|
Poids moléculaire |
89.14 g/mol |
Nom IUPAC |
N-(2-methylpropyl)hydroxylamine |
InChI |
InChI=1S/C4H11NO/c1-4(2)3-5-6/h4-6H,3H2,1-2H3 |
Clé InChI |
NDCGVLJXFQKXOF-UHFFFAOYSA-N |
SMILES |
CC(C)CNO |
SMILES canonique |
CC(C)CNO |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[(4-Fluorophenyl)methylthio]-6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1240607.png)



![5-bromo-3-pyridinecarboxylic acid [(6aS,9R,10aS)-10a-methoxy-4,7-dimethyl-6a,8,9,10-tetrahydro-6H-indolo[4,3-fg]quinoline-9-yl]methyl ester](/img/structure/B1240613.png)



amino}acetate](/img/structure/B1240621.png)
![6-[[4-(4-acetylphenyl)-1-piperazinyl]sulfonyl]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B1240624.png)


![N-[4-[2-[(2E)-2-(1-phenylethylidene)hydrazinyl]-1,3-thiazol-4-yl]phenyl]acetamide](/img/structure/B1240631.png)